![molecular formula C9H11NO4S B077452 N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide CAS No. 14347-18-3](/img/structure/B77452.png)
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Overview
Description
“N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.26 g/mol . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” is 1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” is a yellow to brown solid . It has a molecular weight of 229.26 g/mol . The compound’s storage temperature is 2-8°C .Scientific Research Applications
Anti-Inflammatory Applications
“N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” is a type of alkoxyphenyl methanesulfonamide-based compound . These compounds have been synthesized and evaluated for their anti-inflammatory activity . In a study, these compounds showed comparable anti-inflammatory activity to rofecoxib and indomethacin, the standard drugs taken in both the studies . They were tested in a carrageenan-induced rat paw edema model .
Gastric Ulcerogenic Potential
The synthesized compounds were also investigated for their gastric ulcerogenic potential and found to be non-ulcerogenic at the test doses . This suggests that “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” could potentially be used in treatments where other anti-inflammatory drugs cause gastric ulcers.
Docking Studies
In silico (docking studies) were done to investigate the hypothetical binding mode of the target compounds to the cyclooxygenase isoenzyme (COX-2) . A binding model has been proposed based on the docking studies to explain the observed pharmacological activity of the test compounds .
Drug Transport Properties
Selected physicochemical parameters for the target compounds suggest good drug transport properties and potential bioavailability . This means that “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” could potentially be used in drug formulations.
Safety And Hazards
The safety information for “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWSLVKOAXJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597817 | |
Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |
CAS RN |
14347-18-3 | |
Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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